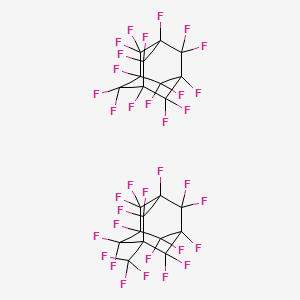
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-Hexadecafluoroadamantane; 1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoroadamantane is a fully fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts exceptional thermal and chemical stability to perfluoroadamantane, making it an intriguing candidate for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroadamantane is typically synthesized through the perfluorination of adamantane or its derivatives. One common method involves the use of cobalt trifluoride (CoF₃) at elevated temperatures to achieve complete fluorination . Another method reported involves aerosol direct fluorination, where fluorine gas is used to replace all hydrogen atoms in adamantane with fluorine atoms .
Industrial Production Methods: Industrial production of perfluoroadamantane follows similar synthetic routes but on a larger scale. The use of cobalt trifluoride and fluorine gas remains prevalent due to their efficiency in achieving high degrees of fluorination .
Chemical Reactions Analysis
Types of Reactions: Perfluoroadamantane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alkoxides. The reactions typically occur under mild conditions, given the high reactivity of the fluorine atoms .
Major Products: The major products formed from these reactions are typically substituted perfluoroadamantane derivatives, where one or more fluorine atoms are replaced by other functional groups .
Scientific Research Applications
Perfluoroadamantane has found applications in various fields due to its unique properties:
Mechanism of Action
The mechanism by which perfluoroadamantane exerts its effects is primarily through its electron-withdrawing properties. The presence of fluorine atoms stabilizes the lowest unoccupied molecular orbitals, leading to unique electronic properties . This stabilization affects the compound’s reactivity and interactions with other molecules, making it a valuable tool in various applications .
Comparison with Similar Compounds
Adamantane: The parent compound of perfluoroadamantane, known for its cage-like structure and stability.
Perfluoroalkyl Compounds: These compounds share the high electronegativity and stability conferred by fluorine atoms.
Perfluorodecalin: Another fully fluorinated compound with similar stability and inertness.
Uniqueness: Perfluoroadamantane stands out due to its rigid, cage-like structure, which imparts exceptional thermal and chemical stability. This makes it more suitable for high-performance applications compared to other perfluoroalkyl compounds .
Properties
Molecular Formula |
C21F34 |
|---|---|
Molecular Weight |
898.2 g/mol |
IUPAC Name |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane;1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane |
InChI |
InChI=1S/C11F18.C10F16/c12-2-5(15,16)1(11(27,28)29)6(17,18)3(13,8(2,21)22)10(25,26)4(14,7(1,19)20)9(2,23)24;11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 |
InChI Key |
REMSHFMTOFJDIT-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)C(F)(F)F.C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















